molecular formula C6H7FN2O3S B6174269 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride CAS No. 2639427-34-0

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

Cat. No. B6174269
CAS RN: 2639427-34-0
M. Wt: 206.2
InChI Key:
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Description

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (also known as 2-FPF) is a synthetic compound that has demonstrated potential applications in the field of medicinal chemistry. This compound has been studied for its ability to act as a reagent for the synthesis of various organic compounds, as well as its potential use in laboratory experiments. The purpose of

Scientific Research Applications

2-FPF has been studied extensively for its potential applications in medicinal chemistry and laboratory experiments. It has been used as a reagent in the synthesis of various organic compounds, including 4-aryl-1H-pyrazole-3-carboxylic acids and 4-aryl-1H-pyrazole-3-carboxamides. Additionally, it has been used as a reagent for the synthesis of a variety of pyrazole derivatives, including 1-aryl-3-formyl-1H-pyrazole-4-carboxamides.

Mechanism of Action

2-FPF acts as a reagent in the synthesis of organic compounds. It is capable of displacing halides from carboxylic acids and reacting with amines, leading to the formation of pyrazole derivatives. Additionally, it can react with alcohols, leading to the formation of pyrazole derivatives.
Biochemical and Physiological Effects
2-FPF is a synthetic compound and has not been studied extensively for its biochemical and physiological effects. However, it has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities. Additionally, it has been demonstrated to possess antifungal and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-FPF has numerous advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be used to synthesize a variety of organic compounds. Additionally, it has been demonstrated to possess a variety of biological activities, making it a useful tool for medicinal chemistry. However, it is important to note that 2-FPF is a synthetic compound and has not been extensively studied for its biochemical and physiological effects.

Future Directions

The potential future directions for 2-FPF include further research into its biochemical and physiological effects. Additionally, further research into its potential applications in medicinal chemistry and laboratory experiments is warranted. Additionally, research into the development of new synthetic methods for the synthesis of pyrazole derivatives using 2-FPF as a reagent is also warranted. Finally, research into the development of novel therapeutic agents based on 2-FPF is also a potential future direction.

Synthesis Methods

2-FPF is synthesized via a reaction between 1-formyl-3-methyl-1H-pyrazole-4-carboxylic acid and sulfuryl fluoride. This reaction is a nucleophilic substitution reaction in which sulfuryl fluoride acts as a nucleophile and displaces the halide group of the carboxylic acid. The reaction proceeds in aqueous solution and yields a product with a purity of greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride involves the reaction of 3-formyl-1H-pyrazole with ethane-1-sulfonyl chloride in the presence of a base, followed by treatment with hydrogen fluoride to form the final product.", "Starting Materials": [ "3-formyl-1H-pyrazole", "ethane-1-sulfonyl chloride", "base", "hydrogen fluoride" ], "Reaction": [ "Step 1: 3-formyl-1H-pyrazole is reacted with ethane-1-sulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to form the intermediate 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl chloride.", "Step 2: The intermediate is then treated with hydrogen fluoride to replace the sulfonyl chloride group with a fluoride group, forming the final product 2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride." ] }

CAS RN

2639427-34-0

Product Name

2-(3-formyl-1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

Molecular Formula

C6H7FN2O3S

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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